Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
651053-59-7 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
phenyl 4-cyclopentyl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H19NO2/c19-17(20-16-8-2-1-3-9-16)18-12-10-15(11-13-18)14-6-4-5-7-14/h1-3,8-15H,4-7H2 |
InChI Key |
WCZMULBALOVXDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2C=CN(C=C2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Esterification Method
The esterification method is one of the most straightforward approaches to synthesize Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate:
Starting Materials : The primary reactants include 4-cyclopentylpyridine-1(4H)-carboxylic acid and phenol.
-
- Mix the carboxylic acid and phenol in an appropriate solvent (e.g., dichloromethane).
- Add the coupling agent and base, then stir at room temperature for several hours.
- After completion, the reaction mixture is typically washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Amidation Method
The amidation method involves converting pyridine carboxylic acids into amides before further transformations:
Starting Materials : Use 4-chloropyridine-2-carboxylic acid chloride and cyclopentylamine.
-
- Reagents : Triethylamine as a base to capture HCl.
-
- Dissolve the acid chloride in anhydrous toluene.
- Slowly add cyclopentylamine while stirring at room temperature.
- After completion, extract the organic phase and purify using column chromatography.
Summary Table of Synthetic Methods
| Method | Key Reactants | Coupling Agents | Base Used | Yield (%) |
|---|---|---|---|---|
| Esterification | 4-cyclopentylpyridine-1(4H)-carboxylic acid + phenol | DCC or HATU | Triethylamine | High |
| Amidation | 4-chloropyridine-2-carboxylic acid chloride + cyclopentylamine | None | Triethylamine | Moderate |
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyridine compounds, including phenyl 4-cyclopentylpyridine-1(4H)-carboxylate, have shown promising anticancer activities. For instance, studies on related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways associated with cancer cell survival .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 Vulvar Carcinoma | TBD | Apoptosis via caspase activation |
| Sorafenib Derivatives | Various Carcinomas | TBD | Cytostatic activity |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits notable effectiveness against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development. The compound's ability to disrupt bacterial cell wall synthesis could be a contributing factor to its antimicrobial efficacy .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Streptococcus pneumoniae | TBD |
Toxicological Profile
Initial toxicological assessments indicate that this compound exhibits minimal toxicity at therapeutic doses. However, comprehensive toxicological studies are necessary to ascertain the safety profile fully .
Case Study 1: Antitumor Effects
In vitro studies demonstrated that this compound significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties, particularly effective against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Conclusion and Future Directions
The applications of this compound span across various domains in medicinal chemistry, particularly in anticancer and antimicrobial research. Ongoing studies are essential to explore its full therapeutic potential and elucidate its mechanisms of action further. Future research should focus on optimizing its pharmacological properties and conducting extensive clinical trials to validate its efficacy and safety in human subjects.
Mechanism of Action
The mechanism of action of Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, such as anti-inflammatory or analgesic responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of phenyl 4-cyclopentylpyridine-1(4H)-carboxylate and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Substituents |
|---|---|---|---|---|
| This compound | C₁₇H₁₉NO₂ | 269.34 | Pyridine ring, phenyl ester | Cyclopentyl, phenyl ester |
| Benzyl 4-fluoropiperidine-1-carboxylate | C₁₃H₁₆FNO₂ | 237.27 | Piperidine ring, benzyl ester | Fluorine at 4-position |
| N,N-Dimethylpyridin-4-aminium 1-phenylcyclopentane-1-carboxylate monohydrate | C₁₉H₂₆N₂O₃·H₂O | 360.45 | Pyridinium cation, carboxylate anion | Cyclopentyl, dimethylamino |
| 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine | C₁₂H₈FNO₃ | 233.20 | Pyridine ring, carboxylic acid, hydroxyl | Fluorophenyl, hydroxyl |
Key Observations:
- Ionic vs. Covalent Structures : N,N-Dimethylpyridinium carboxylate exists as an ionic salt, contrasting with the covalent ester linkage in the target compound. Ionic structures often exhibit higher solubility in polar solvents .
- Functional Group Diversity : The presence of carboxylic acid and hydroxyl groups in 4-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine increases hydrogen-bonding capacity, which may enhance crystallinity compared to the phenyl ester .
Biological Activity
Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological properties. The compound features a pyridine ring, which is known for its ability to interact with various biological targets, and a cyclopentyl group that may influence its pharmacokinetic properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinase Activity : Some studies suggest that derivatives of pyridine can inhibit PI3K/AKT signaling pathways, which are crucial in cancer cell proliferation and survival. For instance, certain phenyl carboxamide derivatives demonstrated significant antiproliferative activity against colorectal cancer cell lines, indicating that modifications in the carboxamide side chain can enhance activity through better binding interactions with the target proteins .
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle and activating caspases. For example, research on farnesyltransferase inhibitors revealed that these compounds could arrest the cell cycle at the S phase and promote mitochondrial dysfunction leading to cell death .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be understood through SAR studies:
- Substituent Effects : The presence of hydrophobic groups such as cyclopentyl enhances binding affinity to targets like adenosine receptors. Conversely, certain substitutions can reduce affinity, highlighting the importance of optimizing side chains for desired activity .
- Hydrogen Bonding : The ability to form hydrogen bonds with target proteins significantly influences the potency of these compounds. For instance, studies show that compounds capable of forming H-bonds with PI3Kα exhibit improved inhibitory effects .
In Vitro Studies
In vitro evaluations have demonstrated the efficacy of this compound against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Caco-2 | TBD | PI3K/AKT inhibition |
| Similar Pyridine Derivative | HepG2 | 6.92 | Apoptosis induction |
| Similar Carboxamide Compound | U937 | TBD | Cell cycle arrest |
Case Studies
Several studies have highlighted the potential applications of compounds related to this compound:
- Antitumor Activity : A study identified a novel compound with potent antitumor activity against HepG2 cells, demonstrating an IC50 value lower than that of established treatments like Sunitinib. This suggests that structural modifications could lead to more effective therapies .
- Memory Enhancement : Another investigation into PDE4D inhibitors indicated that similar compounds could enhance memory in animal models, showcasing their potential beyond oncology .
Q & A
Q. What are the standard synthetic routes for Phenyl 4-cyclopentylpyridine-1(4H)-carboxylate, and what reaction conditions are critical for achieving high yields?
Methodological Answer: The synthesis of pyridine-carboxylate derivatives typically involves nucleophilic substitution or condensation reactions. A plausible route for the target compound could involve:
- Step 1: Reacting 4-cyclopentylpyridine with a carbonylating agent (e.g., benzyl chloroformate) under basic conditions. Triethylamine in dichloromethane (DCM) is commonly used to neutralize HCl byproducts .
- Step 2: Cyclopentyl group introduction via Friedel-Crafts alkylation or organometallic coupling (e.g., Grignard or organolithium reagents). For example, phenyllithium in tetrahydrofuran (THF) at −78°C has been used for similar piperidine derivatives .
Critical Conditions:
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. This program is robust for small-molecule refinement and handles high-resolution data .
- Spectroscopy:
- NMR: Compare experimental H/C NMR shifts with predicted values (e.g., using ChemDraw or DFT calculations).
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF.
- ORTEP-III: Generate thermal ellipsoid plots to visualize bond lengths/angles and validate crystallographic data .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation (H313/H333 hazards) .
- First Aid: For skin contact, wash with water for 15 minutes and consult a physician .
- Storage: Keep in a cool, dry place away from oxidizers.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
Methodological Answer:
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DCM vs. THF).
- Software Tools: Gaussian, ORCA, or VASP for electronic structure analysis. Cross-validate results with crystallographic data from SHELX-refined structures .
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
Methodological Answer:
- Data Cross-Validation:
- Compare NMR-derived torsion angles with X-ray crystallography results.
- Check for polymorphism (different crystal packing) using differential scanning calorimetry (DSC).
- Refinement Techniques: Use SHELXL’s restraints for disordered atoms or twinned crystals .
- Advanced NMR: Employ N or F NMR (if applicable) to probe electronic environments missed in X-ray data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
